N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide
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Overview
Description
N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of the compound N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in memory and cognition .
Mode of Action
This compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The action of this compound affects the cholinergic pathway . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have downstream effects on various cognitive functions, including memory and learning .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic transmission . By inhibiting AChE and increasing acetylcholine availability, the compound can potentially improve cognitive functions such as memory and learning .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved by reacting phenylamine with ethylene glycol in the presence of a catalyst.
Pyrimidine Ring Formation: The next step is the formation of the pyrimidine ring. This is usually done by reacting the piperazine derivative with a suitable pyrimidine precursor under controlled conditions.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with butyramide. This is typically carried out using coupling reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to facilitate the formation of the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: It is studied for its potential anticonvulsant activity, making it a candidate for epilepsy treatment.
Biological Research: The compound’s interactions with various biological targets, such as GPCRs (G-protein-coupled receptors) and ion channels, are of significant interest.
Industrial Applications: Its unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: A cholinesterase inhibitor with applications in dementia treatment.
Galantamine: Used for its acetylcholinesterase inhibitory properties in Alzheimer’s disease.
Uniqueness
N-(2-oxo-2-((2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)amino)ethyl)butyramide is unique due to its combined structural features of a piperazine ring, a pyrimidine moiety, and a butyramide group. This unique structure allows it to interact with multiple biological targets, offering potential advantages over other similar compounds in terms of specificity and efficacy.
Properties
IUPAC Name |
N-[2-oxo-2-[[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]amino]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-2-6-18(27)21-15-19(28)24-16-13-22-20(23-14-16)26-11-9-25(10-12-26)17-7-4-3-5-8-17/h3-5,7-8,13-14H,2,6,9-12,15H2,1H3,(H,21,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKRGJWPSOMPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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